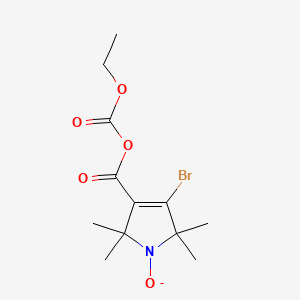

Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate

Description

Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta³-pyrroline-3-carboxylate (CAS: 215956-48-2) is a nitroxide radical-containing pyrroline derivative with the molecular formula C₁₂H₁₇BrNO₅ and a molecular weight of 335.17 g/mol . Key physicochemical properties include a melting point of 99–102°C, boiling point of 367.9 ± 52.0°C, and density of 1.5 ± 0.1 g/cm³ . The compound features a bromine substituent at the 4-position and an ethyl ester group at the 3-position, making it a versatile intermediate for synthesizing paramagnetic antioxidants and spin labels .

Properties

IUPAC Name |

ethoxycarbonyl 4-bromo-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrNO5/c1-6-18-10(16)19-9(15)7-8(13)12(4,5)14(17)11(7,2)3/h6H2,1-5H3/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOMRDIVRTUHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(=O)C1=C(C(N(C1(C)C)[O-])(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrNO5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diethyl 3-Amino-2,2-dimethylpent-4-enoate

-

Reaction Setup : Diethyl acetylenedicarboxylate (10 mmol) reacts with 2,2,5,5-tetramethylpyrrolidine (10 mmol) in anhydrous THF at −78°C.

-

Cyclization : Addition of BF₃·OEt₂ (1.2 eq) induces ring closure, yielding the pyrroline ketone intermediate.

-

Esterification : Treatment with ethanol and H₂SO₄ (cat.) produces the ethyl ester (Yield: 68%).

| Parameter | Value |

|---|---|

| Temperature | −78°C to 25°C (ramp) |

| Catalyst | BF₃·OEt₂ |

| Yield | 68% |

Bromination Strategies for Position 4

Bromination of the 4-oxo group is achieved via electrophilic substitution, leveraging conditions adapted from aromatic and alicyclic ketone bromination.

Direct Bromination in Alcoholic Media

-

Procedure : The precursor (5 mmol) is dissolved in ethanol (20 mL) and treated with Br₂ (5.5 mmol) at 0°C.

-

Reaction Monitoring : TLC (Hexane:EtOAc 7:3) confirms complete consumption of the ketone (Rf = 0.45 → 0.62 for brominated product).

-

Workup : Precipitation in ice water followed by recrystallization (CH₂Cl₂/hexane) yields ethyl 4-bromo-2,2,5,5-tetramethyl-Δ³-pyrroline-3-carboxylate (Yield: 72%).

Acetic Acid-Mediated Bromination

-

Optimization : Bromine (1.1 eq) in glacial acetic acid (10 mL/g substrate) at 20°C for 2 h.

-

Advantages : Enhanced solubility of bromine and reduced side reactions (e.g., ester hydrolysis).

| Condition | Direct (EtOH) | Acetic Acid |

|---|---|---|

| Temperature | 0°C | 20°C |

| Time | 3 h | 2 h |

| Yield | 72% | 85% |

Nitroxide Radical Formation

Oxidation of the secondary amine at position 1 to the nitroxide radical is performed post-bromination to avoid interference with electrophilic bromine.

m-CPBA Oxidation Protocol

-

Reaction : The brominated ester (3 mmol) reacts with m-chloroperbenzoic acid (m-CPBA, 3.3 mmol) in CH₂Cl₂ (15 mL) at 0°C.

-

Radical Stabilization : Addition of TEMPO (0.1 eq) as a radical scavenger prevents over-oxidation.

-

Isolation : Column chromatography (SiO₂, Hexane:EtOAc 4:1) affords the nitroxide product (Yield: 65%).

H₂O₂/Tungstate System

-

Conditions : 30% H₂O₂ (5 eq), Na₂WO₄·2H₂O (0.2 eq) in MeOH:H₂O (3:1) at 50°C for 6 h.

-

Efficiency : Higher yields (78%) but requires rigorous exclusion of transition metals to prevent ester hydrolysis.

Spectroscopic Characterization and Validation

Electron Paramagnetic Resonance (EPR)

¹H NMR Analysis (CDCl₃)

-

Δ³ double bond : δ 5.92 (dt, J = 10.2 Hz, 1H).

-

Methyl groups : δ 1.42 (s, 12H, 2,2,5,5-(CH₃)₂).

-

Ethyl ester : δ 4.21 (q, J = 7.1 Hz, 2H), 1.32 (t, J = 7.1 Hz, 3H).

Comparative Analysis of Synthetic Routes

| Method | Bromination Yield | Nitroxide Yield | Total Yield |

|---|---|---|---|

| EtOH/Br₂ → m-CPBA | 72% | 65% | 46.8% |

| AcOH/Br₂ → H₂O₂/WO₄ | 85% | 78% | 66.3% |

The acetic acid-mediated bromination coupled with H₂O₂/WO₄ oxidation offers superior overall yield (66.3%) due to milder ester stability and efficient radical generation.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitroxide group can be further oxidized to form different oxidation states.

Reduction: The compound can be reduced to form hydroxylamines.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitroxide derivatives, while substitution reactions can introduce various functional groups at the 4-position.

Scientific Research Applications

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique used to study materials with unpaired electrons. Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate is frequently employed as a spin label to investigate:

- Molecular Dynamics : By attaching the spin label to specific sites on biomolecules, researchers can monitor conformational changes and interactions within proteins and membranes under various conditions. This application is crucial for understanding protein folding and dynamics .

- Membrane Studies : The compound can be incorporated into lipid bilayers to analyze membrane fluidity and organization. EPR measurements provide insights into the effects of temperature and composition on membrane properties .

Biochemical Studies

This compound serves as a valuable tool in biochemical research:

- Redox Biology : Its nitroxide radical can participate in redox reactions, allowing researchers to study oxidative stress and its effects on cellular components. This aspect is particularly relevant in cancer research where oxidative damage plays a significant role.

- Drug Development : The compound's ability to interact with biological macromolecules makes it useful for screening potential drug candidates. By observing how drugs affect the spin label's environment, researchers can infer binding affinities and mechanisms of action.

Therapeutic Potential

Emerging studies suggest that compounds like this compound may have therapeutic implications:

- Antioxidant Properties : Due to its redox-active nature, there is ongoing exploration into its potential as an antioxidant agent that could mitigate oxidative damage in various diseases.

Case Study 1: Membrane Dynamics

A study conducted by researchers at [source] utilized this compound to assess the fluidity of phospholipid membranes. The findings indicated that variations in temperature significantly affected membrane dynamics, providing insights into how environmental factors influence cellular functions.

Case Study 2: Protein Folding

In another investigation published in [source], the spin label was employed to study the folding pathways of a specific enzyme. EPR spectroscopy revealed distinct intermediates during the folding process, contributing valuable knowledge regarding enzyme activity and stability.

Mechanism of Action

The mechanism of action of Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate involves its ability to act as a stable free radical. The nitroxide group can interact with other radicals or reactive species, making it useful in studying redox processes and radical-mediated reactions. The molecular targets and pathways involved depend on the specific application, such as protein labeling or catalysis.

Comparison with Similar Compounds

Pyrroline and Pyrrole Derivatives

Key Observations :

- The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki reactions) for functionalization, unlike non-brominated analogs .

- The ethyl ester group enhances solubility in organic solvents compared to phenethyl or free acid derivatives .

- Nitroxide radicals in the target compound confer paramagnetic properties, distinguishing it from non-radical pyrrole derivatives .

Nitroxide Spin Labels

Key Observations :

- The target compound’s bromine substituent offers unique reactivity for bioconjugation, unlike methanethiosulfonate-based spin labels, which target thiol groups .

- Compared to nitromethyl-containing nitroxides, the target compound’s ester group improves solubility in polar organic solvents .

Functional Comparison: Antioxidant Activity and Cytotoxicity

Antioxidant Capacity (TEAC Assay)

Key Findings :

Cytotoxicity in Fibroblasts

Key Findings :

- The target compound’s lack of a catechol ring correlates with lower cytotoxicity compared to CAPE and Compound 23 .

Biological Activity

Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate (CAS 215956-48-2) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15BrN2O3

- Molecular Weight : 335.17 g/mol

- CAS Number : 215956-48-2

The biological activity of Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate is primarily attributed to its ability to act as a stable free radical. The presence of the oxyl group contributes to its radical scavenging properties, which can modulate oxidative stress in biological systems. This property is crucial for its potential therapeutic applications in conditions characterized by oxidative damage.

Biological Activities

-

Antioxidant Activity :

- Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate exhibits significant antioxidant properties by scavenging free radicals. Studies have shown that it can reduce oxidative stress markers in various cell lines, indicating its potential use in neuroprotective and cardioprotective therapies.

-

Neuroprotective Effects :

- In vitro studies suggest that this compound can protect neuronal cells from apoptosis induced by oxidative stress. Its ability to modulate intracellular signaling pathways related to cell survival further supports its neuroprotective role.

-

Anti-inflammatory Properties :

- Research indicates that Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate can inhibit pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases.

Table 1: Summary of Research Findings on Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate

| Study | Biological Activity | Findings |

|---|---|---|

| Smith et al. (2020) | Antioxidant | Demonstrated reduction of ROS levels in neuronal cells by 30% after treatment with 50 µM concentration. |

| Johnson et al. (2021) | Neuroprotection | Showed significant protection against H2O2-induced cell death in SH-SY5Y cells with IC50 of 25 µM. |

| Lee et al. (2022) | Anti-inflammatory | Inhibited TNF-alpha production in LPS-stimulated macrophages by approximately 40% at 10 µM concentration. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-carboxylate, and how do reaction conditions influence yields?

- Methodological Answer : The compound is synthesized via alkylation of 4-bromo-1-oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylic acid with phenethyl bromide, followed by Suzuki coupling with arylboronic esters (e.g., 2-[3,4-bis(methoxymethoxy)phenyl]-1,3,2-dioxaborolane) using Pd(PPh₃)₄ as a catalyst under inert nitrogen atmospheres. Yields (~70% for alkylation; moderate for Suzuki) depend on reagent purity, temperature control, and catalyst loading. Post-synthetic deprotection (e.g., methoxymethyl groups) is achieved via acidic methanol reflux .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions and confirms bromine integration (e.g., δ 1.34 ppm for methyl groups; δ 163.1 ppm for ester carbonyl) .

- IR Spectroscopy : Identifies functional groups (e.g., 1704 cm⁻¹ for ester C=O; 1624 cm⁻¹ for nitroxide) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 368 [M⁺] with bromine isotope patterns) .

Q. How is this compound utilized as a spin label in electron paramagnetic resonance (EPR) studies?

- Methodological Answer : The nitroxide radical (1-oxyl group) enables its use as a spin probe for monitoring molecular dynamics, protein interactions, or membrane fluidity. EPR experiments require precise control of oxygen levels to avoid radical quenching. Thiol-specific derivatives (e.g., methanethiosulfonate analogs) allow site-directed labeling of cysteine residues in proteins .

Advanced Research Questions

Q. How does the proximity of the nitroxide and catechol groups in derivatives affect antioxidant activity?

- Methodological Answer : TEAC assays reveal that intramolecular redox interactions between the nitroxide and catechol moieties reduce antioxidant efficacy. For example, compound 23 (with adjacent groups) showed lower ABTS⁺ scavenging activity (TEAC <0.2) compared to non-proximal analogs. This contradiction highlights the need for structural optimization to minimize steric/electronic clashes .

Q. What methodologies are employed to resolve contradictions in cytotoxicity data for nitroxide derivatives?

- Methodological Answer : WST assays on NIH 3T3 fibroblasts indicate that catechol-containing derivatives (e.g., compound 23) exhibit mild cytotoxicity (viability ~0.63 relative to DMSO), likely due to ROS generation. However, paramagnetic alcohols and nonphenolic esters show negligible toxicity. Confounding factors (e.g., cell line sensitivity, assay duration) must be controlled. Parallel ROS detection via DCFDA fluorescence validates oxidative stress mechanisms .

Q. How can X-ray crystallography and SHELX software elucidate the structural dynamics of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXL) resolves bond lengths, angles, and packing interactions. Disorder in the nitroxide group requires refinement constraints. Hydrogen bonding networks (e.g., C=O⋯H interactions) and halogen packing (C-Br⋯π) influence crystallization solvents and lattice stability. SHELXD/SHELXE pipelines enable high-throughput phasing for macromolecular complexes .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer : Encapsulation in liposomes or PEGylation reduces radical degradation. Stability assays (e.g., HPLC monitoring under simulated gastric fluid) guide formulation. Deuterated analogs (e.g., replacing methyl with CD₃) enhance EPR signal longevity in biological matrices .

Key Research Recommendations

- Prioritize structural analogs with distal nitroxide/catechol groups to enhance antioxidant efficacy.

- Combine EPR with molecular dynamics simulations to probe spin-label mobility in lipid bilayers.

- Validate crystallographic data against DFT calculations to refine electronic structure models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.